1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one 1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one Nosantine racemate is the racemate of Nosantine. Nosantine is an inducer of IL-2 or enhancer of IL-2 induction by phytohemagglutinin (PHA).
Brand Name: Vulcanchem
CAS No.: 75166-67-5
VCID: VC0007233
InChI: InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)
SMILES: CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O
Molecular Formula: C₁₄H₂₂N₄O₂
Molecular Weight: 278.35 g/mol

1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one

CAS No.: 75166-67-5

Cat. No.: VC0007233

Molecular Formula: C₁₄H₂₂N₄O₂

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

1,9-Dihydro-9-(1-(1-hydroxyethyl)heptyl)-6H-purin-6-one - 75166-67-5

Specification

CAS No. 75166-67-5
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
IUPAC Name 9-(2-hydroxynonan-3-yl)-1H-purin-6-one
Standard InChI InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)
Standard InChI Key RSMDQPNZAPMDJC-UHFFFAOYSA-N
Isomeric SMILES CCCCCCC(C(C)O)N1C=NC2=C1NC=NC2=O
SMILES CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O
Canonical SMILES CCCCCCC(C(C)O)N1C=NC2=C1NC=NC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 9-(2-hydroxynonan-3-yl)-1H-purin-6-one, reflects its purine core substituted with a hydroxynonanyl side chain . Key identifiers include:

PropertyValueSource
CAS Registry Number75166-67-5
Molecular FormulaC14H22N4O2\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_2
Molecular Weight278.35 g/mol
SynonymsNosantine racemate, 3D-ADA16667
PropertyValueMethod/Source
Density1.27 g/cm³Experimental
Boiling Point504.1°C at 760 mmHgEstimated
Flash Point258.7°CExperimental
SolubilityLow aqueous solubilityComputed (LogS = -1.04)

The hydroxyl group (pKa15\text{p}K_a \approx 15) and purine nitrogen atoms (pKa810\text{p}K_a \approx 8-10) contribute to hydrogen-bonding capacity, as evidenced by a polar surface area of 84.06 Ų .

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, the compound is synthesized via alkylation of purinone derivatives. A proposed pathway involves:

  • Purinone Activation: Deprotonation of 6H-purin-6-one at N9\text{N}_9 using a strong base (e.g., NaH).

  • Alkylation: Reaction with 1-(1-hydroxyethyl)heptyl bromide or analogous electrophiles.

  • Purification: Chromatographic isolation yields >99% purity, as reported by suppliers .

Industrial Production

Commercial suppliers (e.g., Hangzhou ZeErRui Chemical, Chemlyte Solutions) offer the compound at scales from 1 mg to 50 mg, with pricing escalating nonlinearly:

QuantityPrice (€)Supplier
1 mg843.00CymitQuimica
50 mg10,489.00CymitQuimica

Scale-up challenges include steric hindrance during alkylation and oxidative degradation of the hydroxyl group, necessitating inert atmospheres .

Reactivity and Derivitization

The secondary hydroxyl group enables functionalization via:

  • Esterification: Acetylation with acetic anhydride.

  • Oxidation: Conversion to ketones using Jones reagent.

  • Glycosylation: Formation of prodrugs with enhanced solubility .

Research Gaps and Future Directions

Unresolved Challenges

  • Stereochemical Effects: Impact of C2\text{C}_2 hydroxyl configuration on bioactivity .

  • Metabolic Stability: Susceptibility to hepatic glucuronidation.

Proposed Studies

  • In Vivo Immunomodulation: Murine models of autoimmune disease.

  • Structure-Activity Relationships (SAR): Systematic variation of alkyl chain length.

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